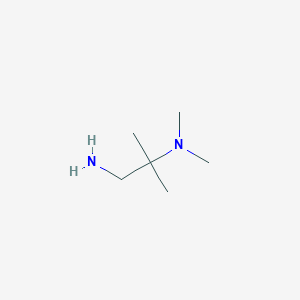

N2,N2,2-Trimethylpropane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N2,2-Trimethylpropane-1,2-diamine (TMPDA) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a strong ammonia-like odor and has a low vapor pressure. TMPDA is a primary amine, which means that it can form a variety of derivatives and can be used in a variety of reactions. TMPDA is widely used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological research.

Aplicaciones Científicas De Investigación

Synthesis of Diamines

Diamines serve as essential building blocks for synthesizing agrochemicals, drugs, and organic materials. A new strategy allows access to 1,2, 1,3, and 1,4 amido azides as orthogonally protected diamines based on the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes. This method involves the use of copper thiophene-2-carboxylate (CuTc) as a catalyst and leads to the formation of diamines with the amino groups protected orthogonally as an amide/carbamate and an azide (Wang et al., 2021).

Metal-catalyzed Diamination Reactions

The 1,2-diamine motif, present in numerous natural products with interesting biological activity and in many important pharmaceutical agents, is an attractive target for synthetic chemists. Recent advances in metal-catalyzed diamination reactions and their asymmetric variants suggest these structures will likely find extensive application in constructing natural products and drug molecules in the future (Cardona & Goti, 2009).

Covalent Functionalization of Nanodiamonds

Pristine nanodiamonds (ND) can be covalently functionalized with amines such as 1,12-diaminododecane (DAD) and poly(ethylene glycol) diamine (PEGDA) using a solvent-free methodology based on thermal activation of carboxylic groups at the ND surface. This process leads to an increased lipophilicity of the functionalized samples and introduces organic functional groups that change both the mass spectra and thermodesorption curves of ND (Basiuk et al., 2013).

Synthesis of Polyhydroxyurethanes

The synthesis of sustainable isocyanate-free polyurethane foams at room temperature through high conversion step growth polymerization of cyclic carbonates and diamines, including trimethylolpropane tris-carbonate and polypropylene oxide bis-carbonate copolymerized with EDR148 diamine, introduces an innovative method for creating polyhydroxyurethane (PHU) foams. This approach uses a poly(methylhydrogenosiloxane) as a blowing agent to foam the NIPU by reaction with diamines, leading to foams with unique mechanical and thermal insulating properties (Cornille et al., 2016).

Safety and Hazards

“N2,N2,2-Trimethylpropane-1,2-diamine” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause irritation or burns to skin and eyes . Vapors may cause dizziness or suffocation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .

Propiedades

IUPAC Name |

2-N,2-N,2-trimethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,5-7)8(3)4/h5,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZCRWFNSBIBEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429356 |

Source

|

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76936-44-2 |

Source

|

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-amino-2-methylpropan-2-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1336866.png)

![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)